N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide
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Overview
Description
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
It’s known that 1,3,4-oxadiazoles, a core structure in this compound, have been associated with a wide range of biological activities, including anticancer, antiviral, and antibacterial effects . These activities suggest that the compound may interact with various enzymes and proteins that contribute to cell proliferation .
Mode of Action
1,3,4-oxadiazoles have been shown to interact with various enzymes and proteins, affecting their function and leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular targets of this compound.
Biochemical Pathways
These could include pathways related to cell proliferation, viral replication, and bacterial growth, among others .
Pharmacokinetics
The physicochemical properties of 1,3,4-oxadiazoles suggest that they may have good bioavailability
Result of Action
Given the broad range of activities associated with 1,3,4-oxadiazoles, the effects could include inhibition of cell proliferation, suppression of viral replication, and disruption of bacterial growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s interactions with its targets and its overall effectiveness . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like chloroform and catalysts such as triphosgene . The reaction mixture is usually stirred at low temperatures (0-5°C) and monitored by thin-layer chromatography (TLC) to ensure the completion of the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit cancer cell growth.
Materials Science: It can be used in the development of new materials with specific properties, such as high thermal stability and mechanical strength.
Industrial Chemistry: The compound can be utilized in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide include other oxadiazole derivatives such as:
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique properties such as enhanced biological activity and stability. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]cyclopentanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-2-14-18-19-16(21-14)12-7-9-13(10-8-12)17-15(20)11-5-3-4-6-11/h7-11H,2-6H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGBGCTDQAFLDAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=C(C=C2)NC(=O)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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